Deuterium Labeling Confers a +4 Da Mass Shift for Unambiguous Analyte Discrimination
Sertindole-d4 incorporates four deuterium atoms at the ethyl linker and imidazolidinone ring positions, replacing four hydrogen atoms present in unlabeled sertindole. This modification yields a monoisotopic mass of 444.203 Da, compared to 440.203 Da for sertindole, producing a +4 Da mass difference that is readily resolved by mass spectrometry without chromatographic interference . In contrast, carbon-13 labeled analogs (e.g., sertindole-13C6) exhibit a smaller relative mass increment (+6 Da across six carbon atoms), which may be insufficient for baseline separation in high-resolution MS or when multiple isotopologues are present [1].
| Evidence Dimension | Mass spectrometric differentiation (m/z shift) |
|---|---|
| Target Compound Data | +4 Da (monoisotopic mass 444.203 Da) |
| Comparator Or Baseline | Unlabeled sertindole: 0 Da shift (440.203 Da); 13C6-sertindole: +6 Da but distributed across six atoms |
| Quantified Difference | 4 Da vs. 0 Da (parent); 4 Da per deuterium atom vs. ~1 Da per 13C atom |
| Conditions | Electrospray ionization (ESI) positive mode; QqQ or HRMS |
Why This Matters
The +4 Da mass shift ensures baseline separation between analyte and internal standard MS signals, preventing cross-talk and enabling accurate peak integration.
- [1] Labmate Online. How to Overcome LC-MS/MS Matrix Effects: Comparison of Deuterated vs. 13C-Labeled Standards. https://www.labmate-online.com/news/mass-spectrometry-and-spectroscopy/41/romer-labs-singapore-pte-ltd/how-to-overcome-lc-msms-matrix-effects-to-achieve-maximum-reliability/46990 View Source
